molecular formula C10H10N4O2S B13053341 Ethyl 2-(pyrimidin-4-ylamino)thiazole-4-carboxylate

Ethyl 2-(pyrimidin-4-ylamino)thiazole-4-carboxylate

Cat. No.: B13053341
M. Wt: 250.28 g/mol
InChI Key: NJWMWPLSRYNZJO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(pyrimidin-4-ylamino)thiazole-4-carboxylate typically involves the reaction of ethyl bromopyruvate with thiourea to form Ethyl 2-aminothiazole-4-carboxylate. This intermediate is then reacted with pyrimidine-4-amine under specific conditions to yield the final product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(pyrimidin-4-ylamino)thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a thiazole ring and a pyrimidine moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H10N4O2S

Molecular Weight

250.28 g/mol

IUPAC Name

ethyl 2-(pyrimidin-4-ylamino)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C10H10N4O2S/c1-2-16-9(15)7-5-17-10(13-7)14-8-3-4-11-6-12-8/h3-6H,2H2,1H3,(H,11,12,13,14)

InChI Key

NJWMWPLSRYNZJO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC2=NC=NC=C2

Origin of Product

United States

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